molecular formula C11H14N2 B1584368 N-butylbenzimidazole CAS No. 4886-30-0

N-butylbenzimidazole

Cat. No. B1584368
CAS RN: 4886-30-0
M. Wt: 174.24 g/mol
InChI Key: SHPPDRZENGVOOR-UHFFFAOYSA-N
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Description

N-butylbenzimidazole, also known as 1-butyl-1H-benzimidazole, is a compound with the molecular formula C11H14N2 and a molecular weight of 174.25 . It is an important imidazolium derivative .


Synthesis Analysis

While specific synthesis methods for N-butylbenzimidazole were not found in the search results, benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .


Molecular Structure Analysis

The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set . This level of theory shows excellent concurrence with the experimental data .


Chemical Reactions Analysis

The non-covalent interactions that existed within N-butyl-1H-benzimidazole were analyzed by the AIM, RDG, ELF, and LOL topological methods . The color shades of the ELF and LOL maps confirm the presence of bonding and non-bonding electrons in N-butyl-1H-benzimidazole .


Physical And Chemical Properties Analysis

The experimental and theoretical spectra of N-butyl-1H-benzimidazole have a peak at 248 nm . In addition, the experimental spectrum has a peak near 295 nm .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • N-Butyl-1H-benzimidazole has been experimentally and theoretically investigated . It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .
    • The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .
    • The non-covalent interactions that existed within N-Butyl-1H-benzimidazole were also analyzed by the AIM, RDG, ELF, and LOL topological methods .
  • Electrolyte for Dye-Sensitized Solar Cells

    • N-Butyl-1H-benzimidazole and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells .
  • Synthesis of N-(Fluoroalkyl)imidazolones

    • N-Butyl-1H-benzimidazole has been used for the synthesis of N-(fluoroalkyl)imidazolones .
  • Fungicides

    • Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s, based on the fungicidal activity of the benzimidazole ring structure .
    • They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
  • UV-Vis Absorption

    • The experimental and theoretical spectra of N-Butyl-1H-benzimidazole have a peak at 248 nm .
    • The UV-Vis absorption and natural bond orbital (NBO) analysis were calculated .
  • Antiviral, Antimicrobial, and Antitumor Agents

    • Benzimidazoles, including N-Butyl-1H-benzimidazole, have proven biological activity as antiviral, antimicrobial, and antitumor agents .
  • Molecular Electrostatic Potential (MEP), Fukui Functions, Mulliken Atomic Charges, and Frontier Molecular Orbital (HOMO-LUMO)

    • From DFT calculations, various methods such as molecular electrostatic potential (MEP), Fukui functions, Mulliken atomic charges, and frontier molecular orbital (HOMO-LUMO) were characterized .
    • The color shades of the ELF and LOL maps confirm the presence of bonding and non-bonding electrons in N-Butyl-1H-benzimidazole .
  • Anti-HIVs, Anti-Convulsants, and Anti-Diabetics

    • Benzimidazoles, including N-Butyl-1H-benzimidazole, have proven biological activity as anti-HIVs, anti-convulsants, and anti-diabetics .

Future Directions

N-butylbenzimidazole and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells . They have also been used for the synthesis of N-(fluoroalkyl)imidazolones .

properties

IUPAC Name

1-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPDRZENGVOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328460
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butylbenzimidazole

CAS RN

4886-30-0
Record name 1-Butyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylbenzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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